4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFN5O2S/c15-10-4-6-13(7-5-10)24(22,23)17-9-14-18-19-20-21(14)12-3-1-2-11(16)8-12/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXMHQMDQIRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting a sulfonyl chloride with an amine.
Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the benzenesulfonamide moiety.
Reduction: Reduction reactions can target the nitro groups or the sulfonamide group.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or reduced tetrazole derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves several steps, including the formation of the tetrazole ring and subsequent modifications to introduce the sulfonamide group. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, which provide insights into its molecular configuration and purity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes, thereby impeding growth and proliferation .
Anticancer Properties
The compound also shows promise as an anticancer agent. Studies have demonstrated that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, particularly in breast cancer models . The selectivity for cancer cells over normal cells is a critical factor in their therapeutic potential.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of benzenesulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain compounds exhibited potent activity against resistant strains of bacteria, making them candidates for further development as new antibiotics .
Case Study 2: Anticancer Screening
In a study focused on breast cancer cell lines, compounds derived from benzenesulfonamides were evaluated for their ability to inhibit cell proliferation. The most active compounds showed IC50 values in the nanomolar range, indicating strong anticancer efficacy . Molecular docking studies suggested that these compounds bind effectively to target sites involved in cancer cell metabolism.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or binding to receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with biological processes.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Metabolic Stability: Tetrazole rings generally resist oxidative metabolism, but the 3-fluorophenyl group may further reduce CYP450-mediated degradation compared to non-fluorinated analogues .
- Synthetic Accessibility : High yields (~90%) for tetrazole-linked compounds in suggest efficient routes for scaling the target compound, though bromine introduction may require optimized halogenation steps.
Biological Activity
4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of tetrazole derivatives, which have been studied for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12BrF N5O2S
- Molecular Weight : 351.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring is known for its role in modulating ion channels and receptors, which can lead to significant pharmacological effects.
Calcium Channel Modulation
Research indicates that tetrazole compounds can act as calcium channel blockers. This action is particularly relevant in the treatment of cardiovascular diseases and migraines. The presence of the bromine and fluorine substituents enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy as a therapeutic agent .
Anticancer Activity
A study evaluating the cytotoxic effects of various tetrazole derivatives, including those similar to this compound, demonstrated significant antiproliferative activity against different cancer cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to 2.98 µg/mL, indicating potent activity against tumor cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-Bromo Compound | HT29 (Colon Cancer) | 1.98 |
| Similar Tetrazole | A431 (Skin Cancer) | 2.45 |
Anti-inflammatory Properties
Tetrazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that compounds with similar structures could significantly decrease levels of TNF-alpha and IL-6 in macrophage cell lines .
Case Study 1: Migraine Treatment
A clinical trial involving a related tetrazole compound showed effectiveness in reducing migraine frequency. Patients treated with the compound reported a significant decrease in attack frequency compared to placebo groups, highlighting the potential application of this compound in migraine prophylaxis .
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antibacterial activity, suggesting that similar modifications could be applied to improve the efficacy of the compound in treating infections .
Q & A
Q. Basic Research Focus
Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).
Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Structure Solution : Employ SHELXS for phase determination via direct methods.
Refinement : SHELXL for least-squares refinement (R-factor < 0.05).
Software :
- SHELX suite for solving and refining structures .
- ORTEP-3 for graphical representation of thermal ellipsoids .
What analytical techniques confirm purity and structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., ¹⁹F NMR for the fluorophenyl group).
- HRMS : Confirm molecular weight (exact mass ± 3 ppm).
- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase).
- XRD : Validate absolute configuration and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .
How should biological assays be designed to evaluate ion channel modulation?
Q. Advanced Research Focus
- Patch-Clamp Electrophysiology : Express HERG channels in HEK293 cells; measure current-voltage relationships before/after compound exposure.
- EC₅₀ Determination : Dose-response curves (10 nM–100 µM) to assess potency.
- Mutant Analysis : Compare effects on HERG mutants (e.g., F656M) to identify binding residues .
How does the 3-fluorophenyl group influence electronic properties and target binding?
Q. Advanced Research Focus
- Electron-Withdrawing Effect : Fluorine increases tetrazole ring acidity, enhancing hydrogen-bond donor capacity.
- Computational Analysis : Density Functional Theory (DFT) reveals charge distribution (e.g., Mulliken charges on tetrazole N-atoms).
- SAR Comparison : Non-fluorinated analogs (e.g., phenyltetrazoles) show reduced HERG activation, highlighting fluorine’s role in π-π stacking .
How can solubility data discrepancies be resolved across experimental setups?
Q. Advanced Research Focus
- Standardization : Use shake-flask method with PBS (pH 7.4) and HPLC quantification.
- Temperature Control : 25°C ± 0.5°C to minimize variability.
- Validation : Compare with logP predictions (e.g., XlogP ≈ 3.0) from .
What strategies mitigate regioselectivity challenges during tetrazole synthesis?
Q. Advanced Research Focus
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block competing reaction sites.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .
How can molecular docking predict protein interactions, and how are results validated?
Q. Advanced Research Focus
- Docking Workflow :
- Prepare protein structure (PDB: 7JXQ for HERG).
- Use AutoDock Vina with Lamarckian GA.
- Validation :
How is metabolic stability assessed, and what modifications enhance pharmacokinetics?
Q. Advanced Research Focus
- In Vitro Assays : Incubate with liver microsomes (human/rat); measure half-life (t₁/₂) via LC-MS.
- Modifications :
What in silico models predict toxicity, and how reliable are they?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
